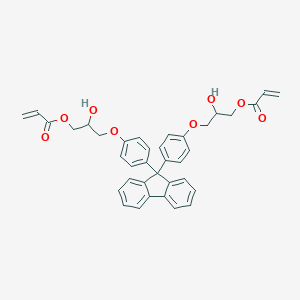
(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate
Vue d'ensemble
Description
This compound is a significant cross-linking agent widely used in photo-curing resins, optical fiber materials, coatings, and adhesives . It can undergo cross-linking reactions by exposure to ultraviolet light or electron beam, curing the material, and imparting excellent mechanical and chemical resistance properties to the material .
Synthesis Analysis
The synthesis of this compound is complex and typically achieved through organic synthetic chemical reactions . Specific methods require the use of certain reagents and conditions, such as tin(II) chloride .Molecular Structure Analysis
The molecular formula of this compound is C37H34O8 . Its molecular weight is 606.66 . The InChI key is YCPMSWJCWKUXRH-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound can undergo cross-linking reactions when exposed to ultraviolet light or an electron beam . This process cures the material and gives it excellent mechanical and chemical resistance properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 606.66 , and it has a density of 1.260 . It is stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique
Applications in Organic Light-Emitting Diodes (OLEDs)
This compound and its derivatives have shown significant applications in the field of Organic Light-Emitting Diodes (OLEDs). Studies demonstrate that materials featuring a fluorene core can be used in OLEDs to achieve high efficiencies and brightness. For example, materials like DTPAFB and DNPAFB, which incorporate fluorene units, have been used to fabricate OLEDs with much higher maximum efficiencies compared to commonly used materials. These OLEDs show promising results in terms of luminescent efficiency and power efficiency, indicating the potential of fluorene derivatives in improving OLED performance (Ye et al., 2010).
In Opto-Electronic Materials
Fluorene derivatives are also well-known for their charge transport properties in opto-electronic devices. Studies on organic semiconducting materials, including those with a benzothiazole-fluorene backbone, highlight their significance in this field. The conformational flexibility and the orientation of terminal alkyl chains in these compounds are critical factors influencing their electronic properties (Dikundwar et al., 2011).
In Thin Film Transistors
Fluorene-cored conjugated compounds have been synthesized and evaluated for their potential in organic thin film transistors (TFTs). Compounds like FCBT, which incorporate fluorenyl units, demonstrate good solubility, thermal stability, and favorable electrical properties, making them suitable for use in TFTs (Kim et al., 2016).
In Memory Devices and Electrical Applications
Fluorene-based donor-acceptor polymers have been developed for use in memristors, a type of nonvolatile memory device. The unique dipole moments and conductive charge-transfer states of these materials make them suitable for fabricating memory devices with significant resistance switching and memristive behavior (Wang et al., 2014).
In the Synthesis of High-Molecular-Weight Polymers
Research has shown that fluorene and its derivatives can be used in the synthesis of linear, high-molecular-weight polymers. These polymers are soluble in common organic solvents and can form flexible, transparent films, indicating their utility in various applications, including material science and engineering (Hernandez et al., 2010).
Safety And Hazards
Orientations Futures
The synthesis method of this compound is complex and typically involves organic synthetic chemical reactions . Future research could focus on developing simpler, more efficient synthesis methods. Additionally, given its wide range of applications in photo-curing resins, optical fiber materials, coatings, and adhesives, further exploration of its properties and potential uses could be beneficial .
Propriétés
IUPAC Name |
[2-hydroxy-3-[4-[9-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]fluoren-9-yl]phenoxy]propyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34O8/c1-3-35(40)44-23-27(38)21-42-29-17-13-25(14-18-29)37(33-11-7-5-9-31(33)32-10-6-8-12-34(32)37)26-15-19-30(20-16-26)43-22-28(39)24-45-36(41)4-2/h3-20,27-28,38-39H,1-2,21-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGKXJFTPZXBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC(COC(=O)C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600307 | |
| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]-2-hydroxypropane-3,1-diyl} diprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate | |
CAS RN |
143182-97-2 | |
| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]-2-hydroxypropane-3,1-diyl} diprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



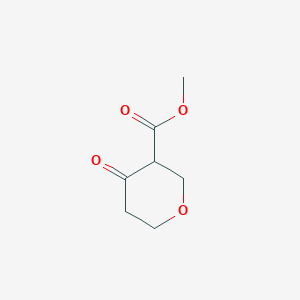
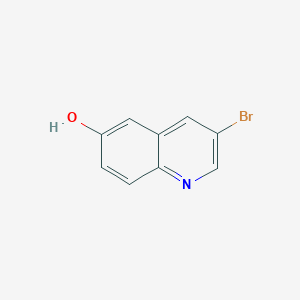
![Bis[(2-di-i-propylphosphino]ethyl)amine](/img/structure/B174116.png)
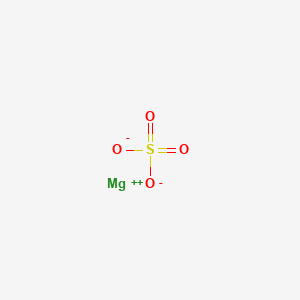
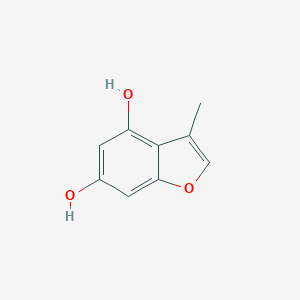
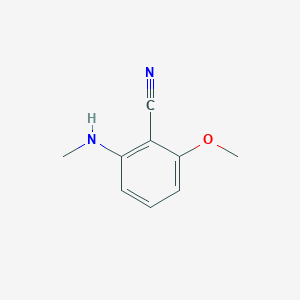
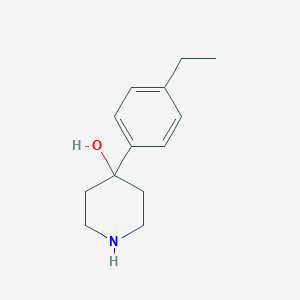
![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B174135.png)
![2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B174136.png)
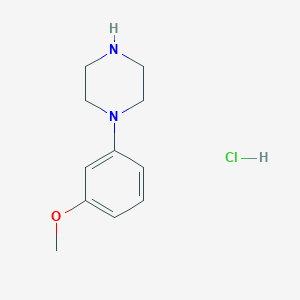
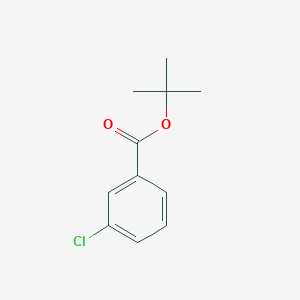
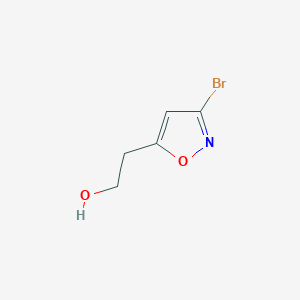
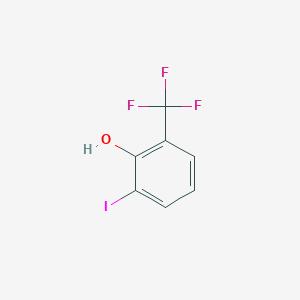
![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B174157.png)